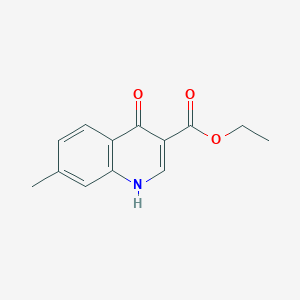
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound characterized by its pyrrole ring structure, which is substituted with a methanesulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-1H-pyrrole-2-carboxylic acid as the starting material.
Methanesulfonylation: The pyrrole ring is then subjected to methanesulfonylation, a process where a methanesulfonyl group is introduced to the pyrrole ring.
Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial needs can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the pyrrole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Alcohols or other reduced forms of the carboxylic acid group.
Substitution Products: Derivatives with different functional groups introduced at the pyrrole ring.
Scientific Research Applications
4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biological processes.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methanesulfonyl group.
N-Methylpyrrole-2-carboxylic acid: Another pyrrole derivative with a methyl group on the nitrogen atom.
Indole derivatives: Compounds with a similar heterocyclic structure but different substituents.
Uniqueness: 4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group enhances the compound's stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
1935943-85-3 |
|---|---|
Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
1-methyl-4-methylsulfonylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c1-8-4-5(13(2,11)12)3-6(8)7(9)10/h3-4H,1-2H3,(H,9,10) |
InChI Key |
MIZPDNOBWPLZJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)
